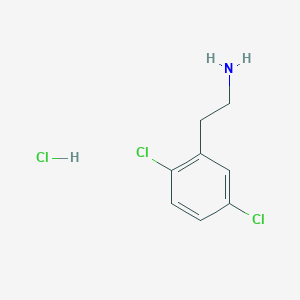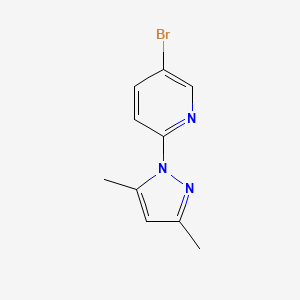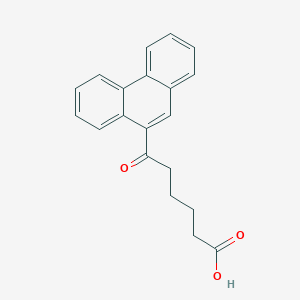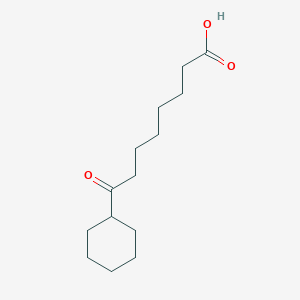
2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride” is a synthetic chemical compound with the empirical formula C8H10Cl3N . It has a molecular weight of 226.53 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . For example, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in transamination reactions under the action of ω-transaminase to form an imine .
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid at room temperature . It has a molecular weight of 226.53 .
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Endocrine Disruption by DDT and DDE : DDT and its main metabolite DDE have been identified as endocrine disruptors in humans and wildlife, with significant implications for reproductive and immune systems. This includes their impact on mitochondrial function and the apoptosis pathway, suggesting potential areas of research for similar compounds (Burgos-Aceves et al., 2021).
Chlorinated Solvents and Health Effects : The occupational exposure to chlorinated aliphatic solvents has been associated with various adverse health effects, highlighting the importance of understanding the toxicological profile of chlorinated compounds in general (Ruder, 2006).
Chemical Synthesis and Functionalization
Synthesis of Substituted Thiazolidinones : The reaction of chloral with substituted anilines leading to the formation of substituted thiazolidinones provides insights into the chemical reactivity and potential synthetic applications of chlorinated compounds, which may be relevant for the synthesis or functionalization of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (Issac & Tierney, 1996).
Reductive Amination and Amine Synthesis : The reductive amination process, involving the reaction of aldehydes or ketones with amines or ammonia, is crucial in amine synthesis. Understanding this process may be relevant for the synthesis or modification of compounds like this compound (Irrgang & Kempe, 2020).
Environmental Remediation
- Bioremediation of DDT-Contaminated Soils : The persistent nature of DDT and related compounds in the environment, and their potential health risks, underscore the importance of biodegradation and remediation strategies. This area could be relevant for understanding the environmental fate and remediation possibilities of similar chlorinated compounds (Foght et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, similar compounds have been used in the synthesis of bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects .
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXAWZJQHBSSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311317-57-3 |
Source


|
| Record name | 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)


